4-Chloro-6-ethyl-1,3,5-triazin-2-amine
Overview
Description
“4-Chloro-6-ethyl-1,3,5-triazin-2-amine” is a derivative of the 1,3,5-triazine class of compounds . These compounds are well known and have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives has been characterized by various methods such as ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible . The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include nucleophilic substitution reactions . For example, new N-heterocyclic compounds with a 1,3,5-triazine core were synthesized by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives have been analyzed using various methods such as FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra and elemental analysis .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including those related to the triazine family, have been synthesized and evaluated for their antimicrobial activities. These compounds, including derivatives synthesized from reactions involving primary amines, showed good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Versatile Synthetic Auxiliaries
Chloro[1,3,5]triazine derivatives have been utilized as versatile synthetic auxiliaries for the synthesis of amide libraries. By loading 2,4,6-Trichloro[1,3,5]triazine on NH2-functionalized resins, researchers developed a new supported reagent, which showed promising results in the solution-phase synthesis of different amides and dipeptides (Masala & Taddei, 1999).
Biological Activity Screening
A study on 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines revealed their utility as CGRP receptor antagonists, showcasing the chemical versatility of triazine derivatives in biological activity screening. The compounds were synthesized using nucleophilic substitutions, which underscores the potential of triazine derivatives in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014).
Microwave-Assisted Synthesis
A novel method for the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation was developed. This approach facilitates the fast synthesis of these compounds from cyanoguanidine, aromatic aldehydes, and cyclic amines, indicating an efficient way to produce triazine derivatives for various applications, including antileukemic activity (Dolzhenko et al., 2021).
Material Science Applications
Triazine derivatives have also found applications in material science, such as in the synthesis of compounds for enhancing the photo-oxidative stability of polypropylene. This research highlights the utility of triazine compounds in developing materials with improved performance characteristics (Xue-chuan, 2003).
Advanced Synthesis Techniques
Further research into the synthesis of triazine derivatives has led to the development of efficient condensing agents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, for forming amides and esters. These techniques demonstrate the broad utility of triazine derivatives in synthetic chemistry (Kunishima et al., 1999).
Mechanism of Action
Target of Action
Similar 1,3,5-triazine compounds have been found to be active against gram-negative bacteria such asEscherichia coli and Pseudomonas aeruginosa . These bacteria could be potential targets for this compound.
Mode of Action
It’s known that triazine compounds can interact with their targets through a nucleophilic substitution reaction . This interaction can lead to changes in the target’s structure and function, potentially inhibiting its activity .
Biochemical Pathways
Given the antibacterial activity of similar triazine compounds, it’s possible that this compound may interfere with essential bacterial processes such as cell wall synthesis or protein production .
Pharmacokinetics
The molecular weight of the compound is 158589 Da , which is within the optimal range for drug-like properties, suggesting it may have good bioavailability.
Result of Action
Similar triazine compounds have shown antibacterial activity, suggesting that this compound may also have the potential to inhibit bacterial growth .
Safety and Hazards
While specific safety and hazard information for “4-Chloro-6-ethyl-1,3,5-triazin-2-amine” is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For example, DMTMM, a related compound, can cause damage to the skin and eyes and may be toxic if ingested .
Future Directions
The future directions in the research of 1,3,5-triazine derivatives could involve the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
properties
IUPAC Name |
4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGODLDRBEJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275264 | |
Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30369-28-9 | |
Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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